
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is a chemical compound with the molecular formula C11H15BrO2 It is known for its unique structure, which includes a cyclohexane ring substituted with a 3-bromoprop-1-ynyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromoprop-1-ynyl group can be reduced to form a propyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives with a propyl group.
Substitution: Formation of substituted cyclohexanol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromoprop-1-ynyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;1-(3-chloroprop-1-ynyl)cyclohexan-1-ol
- Acetic acid;1-(3-fluoroprop-1-ynyl)cyclohexan-1-ol
- Acetic acid;1-(3-iodoprop-1-ynyl)cyclohexan-1-ol
Uniqueness
Acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
54315-45-6 |
|---|---|
Fórmula molecular |
C11H17BrO3 |
Peso molecular |
277.15 g/mol |
Nombre IUPAC |
acetic acid;1-(3-bromoprop-1-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H13BrO.C2H4O2/c10-8-4-7-9(11)5-2-1-3-6-9;1-2(3)4/h11H,1-3,5-6,8H2;1H3,(H,3,4) |
Clave InChI |
QCQOODRQPTZWIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCC(CC1)(C#CCBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


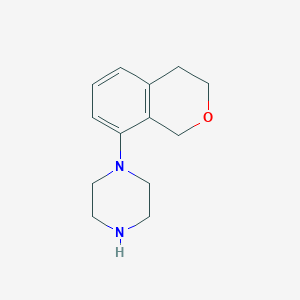
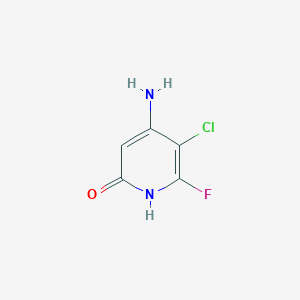
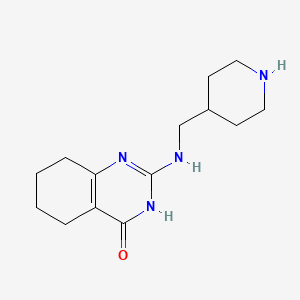

![prop-1-en-2-yl N-[4-(1-oxo-2,3-dihydroisoindol-4-yl)phenyl]carbamate](/img/structure/B13870125.png)
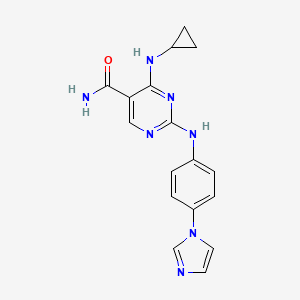
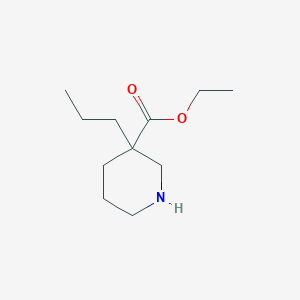
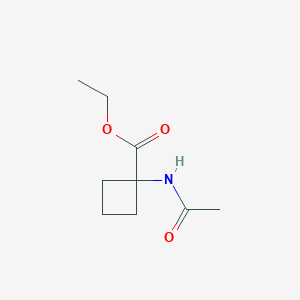
![6-methyl-2-phenyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13870148.png)
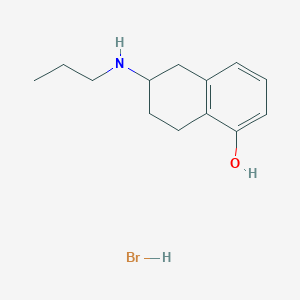
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)


![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
